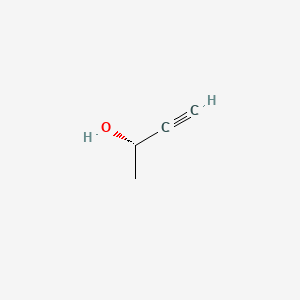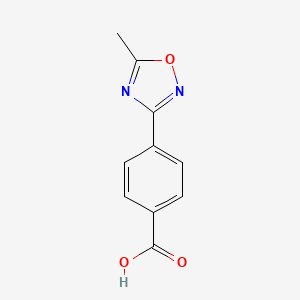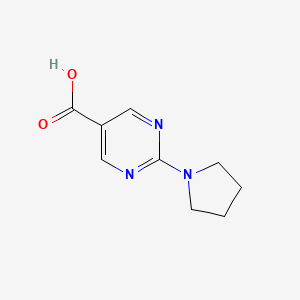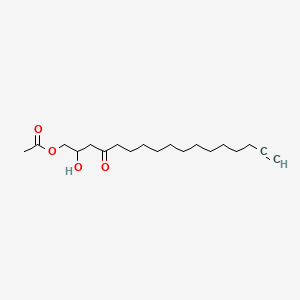
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Vue d'ensemble
Description
The compound of interest, 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, is a derivative of cinnamic acid where the phenyl ring is substituted with a hydroxy and a methoxy group, and the acrylic acid portion contains a cyano substituent. This structure is related to various compounds studied for their chemical reactivity, crystal structure, and potential applications in pharmaceuticals.
Synthesis Analysis
The synthesis of similar compounds typically involves Knoevenagel condensation reactions, where an aldehyde is reacted with an active methylene compound in the presence of a base. For instance, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid involves the condensation of 4-dimethylaminobenzaldehyde with methyl cyanoacetate . This method could potentially be adapted for the synthesis of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid by using the appropriate aldehyde with hydroxy and methoxy substituents.
Molecular Structure Analysis
Crystal structure and molecular interactions play a significant role in the properties of these compounds. For example, the crystal structure of a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, is stabilized through intramolecular hydrogen bonds and intermolecular interactions . Similarly, the molecular structure of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid would likely exhibit specific intramolecular hydrogen bonding due to the hydroxy group and intermolecular interactions involving the methoxy and cyano groups.
Chemical Reactions Analysis
The reactivity of these compounds under oxidative conditions has been studied. For instance, one-electron oxidation of related methoxyphenyl-containing acids leads to the formation of radical cations and subsequent decarboxylation . The presence of the cyano group in 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid would influence its reactivity, potentially affecting the rate of decarboxylation or enabling other reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of substituents like methoxy groups can enhance the stability of the compound and affect its intermolecular interactions . The cyano group contributes to the compound's electronic properties, which can be analyzed through spectroscopic methods such as UV-visible absorption spectroscopy . Additionally, the compound's thermal properties can be studied using techniques like TG-DTA to understand its stability under various temperature conditions .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Kotteswaran, Pandian, and Ramasamy (2016) synthesized 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, providing insights into its structural properties using NMR and FTIR techniques. This research is foundational for understanding the chemical properties and potential applications of such compounds (Kotteswaran, Pandian, & Ramasamy, 2016).
Crystal Structure and Interactions
- Venkatesan et al. (2016) conducted a comprehensive study on the crystal structure of a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, using X-ray crystallography. This research is crucial for understanding the molecular interactions and stability of similar compounds (Venkatesan et al., 2016).
Electronic and Thermal Properties
- The electronic properties, including UV-visible absorption spectroscopy and cyclic voltammetric analysis, of 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were explored by Kotteswaran, Pandian, and Ramasamy (2016), providing a basis for potential electronic and optoelectronic applications (Kotteswaran, Pandian, & Ramasamy, 2016).
Antioxidant Properties
- Kong et al. (2004) investigated the radical-scavenging activity of hydroxycinnamic acid derivatives, which include compounds structurally related to 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. This research highlights the potential of these compounds in antioxidant applications (Kong et al., 2004).
Potential in Corrosion Inhibition
- Abu-Rayyan et al. (2022) explored the impact of acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, on copper corrosion inhibition. This research opens avenues for the use of these compounds in industrial applications, particularly in corrosion protection (Abu-Rayyan et al., 2022).
Mechanofluorochromic Properties
- Song et al. (2015) synthesized 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(4-methoxyphenyl)-2-propenamide, to study their optical properties and mechanofluorochromic behavior. This research is significant for potential applications in optical materials and sensors (Song et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHMEVXDNSXEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399193 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
CAS RN |
72791-61-8 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















